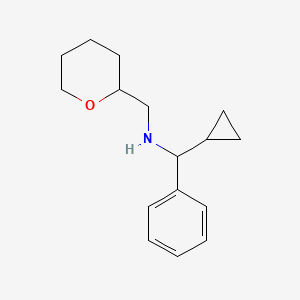 (Ciclopropil)(fenil)metilamina CAS No. 1271470-22-4"
>
(Ciclopropil)(fenil)metilamina CAS No. 1271470-22-4"
>
(Ciclopropil)(fenil)metilamina
Descripción general
Descripción
Cyclopropyl(phenyl)methyl: amine is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/molcyclopropyl(phenyl)methylamine .... This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to an oxan-2-ylmethyl group and an amine groupCyclopropyl(phenyl)methylamine - benchchem.comcyclopropyl(phenyl)methylamine
Aplicaciones Científicas De Investigación
Cyclopropyl(phenyl)methyl: amine has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a ligand in biological studies, interacting with various biomolecules.
Industry: : Use in the synthesis of advanced materials and chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(phenyl)methylamine typically involves multiple steps, starting with the preparation of the cyclopropyl group and phenyl ring. One common approach is to use a Grignard reaction, where a phenyl magnesium halide reacts with a cyclopropyl halide to form the cyclopropyl(phenyl)methyl intermediateCyclopropyl(phenyl)methylamine - benchchem.com. This intermediate can then be further reacted with oxan-2-ylmethylamine under specific conditions to yield the final productCyclopropyl(phenyl)methylamine - benchchem.com.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(phenyl)methyl: amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo derivatives such as ketones or aldehydes.
Reduction: : Production of reduced amine derivatives.
Substitution: : Formation of substituted amine derivatives.
Mecanismo De Acción
The mechanism by which Cyclopropyl(phenyl)methylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
Cyclopropyl(phenyl)methyl: amine can be compared to other similar compounds, such as:
Cyclopropylmethylamine: : Lacks the phenyl and oxan-2-ylmethyl groups.
Phenylmethylamine: : Lacks the cyclopropyl and oxan-2-ylmethyl groups.
Oxan-2-ylmethylamine: : Lacks the cyclopropyl and phenyl groups.
The uniqueness of Cyclopropyl(phenyl)methylamine lies in its combination of these three distinct structural elements, which can impart unique chemical and biological properties.
Propiedades
IUPAC Name |
1-cyclopropyl-N-(oxan-2-ylmethyl)-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-6-13(7-3-1)16(14-9-10-14)17-12-15-8-4-5-11-18-15/h1-3,6-7,14-17H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWBIIJDRUSRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CNC(C2CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride](/img/structure/B1526882.png)
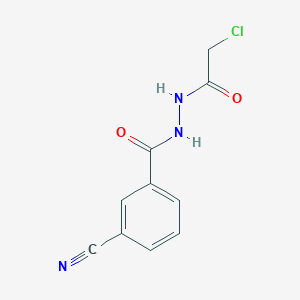
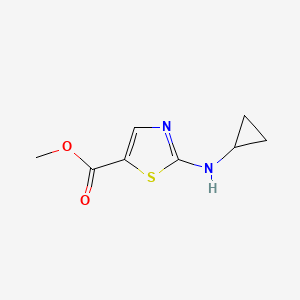
![1-Azaspiro[3.5]nonane](/img/structure/B1526887.png)
![8-Bromo-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1526888.png)
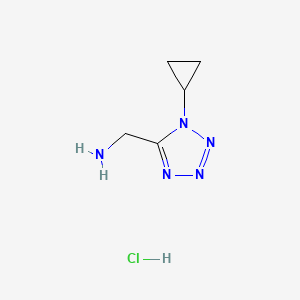
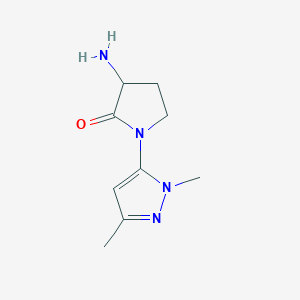
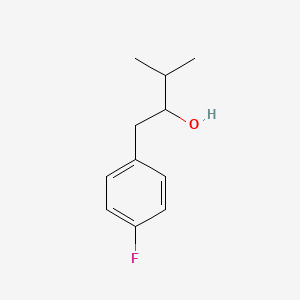
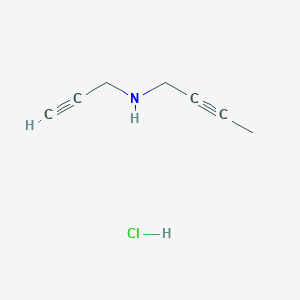
![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)
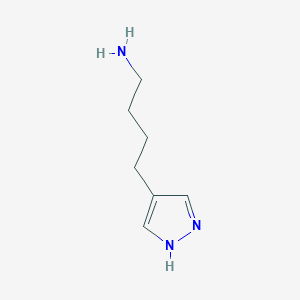
![1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1526898.png)
![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)

